Depropylamino Chloro Propafenone

Description

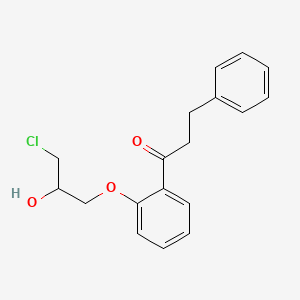

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClO3/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14/h1-9,15,20H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNQYFAIUPNYQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165279-79-8 | |

| Record name | Depropylamino chloro propafenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165279798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEPROPYLAMINO CHLORO PROPAFENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P98EG35Z18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Synthetic Pathway Elucidation of Depropylamino Chloro Propafenone

Reported Synthetic Methodologies for Depropylamino Chloro Propafenone (B51707) and Related Analogues

The synthesis of Depropylamino Chloro Propafenone is intrinsically linked to the synthetic routes established for Propafenone. These methods are typically multi-step processes that build the molecule sequentially, allowing for modifications and the introduction of various functional groups.

Multi-Step Synthesis Approaches Involving Alkylation, Hydrolysis, and Chlorination Reactions

The most common synthetic pathway to obtain 1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one involves a sequence of condensation, reduction, and etherification reactions. ceon.rsijpsonline.com

The initial step is often a base-catalyzed condensation reaction, specifically a Claisen-Schmidt condensation, between 2'-hydroxyacetophenone (B8834) and benzaldehyde (B42025). quickcompany.in This reaction forms a chalcone (B49325), 2'-hydroxychalcone, which contains the basic carbon skeleton of the target molecule.

Following the formation of the chalcone, a selective reduction of the α,β-unsaturated double bond is performed. This is commonly achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C). ceon.rsijpsonline.com This step yields 1-(2-hydroxyphenyl)-3-phenylpropan-1-one, also known as 2'-hydroxydihydrochalcone, a crucial intermediate. patsnap.com

The final key step is the introduction of the chlorohydroxypropoxy side chain. This is accomplished by reacting the phenolic hydroxyl group of 1-(2-hydroxyphenyl)-3-phenylpropan-1-one with epichlorohydrin (B41342). ceon.rsrasayanjournal.co.in This reaction, typically carried out under basic conditions, proceeds via a Williamson ether synthesis mechanism. The phenoxide ion acts as a nucleophile, attacking the epoxide ring of epichlorohydrin. This ring-opening reaction is a form of hydrolysis and alkylation that simultaneously introduces both the chloro and hydroxyl functionalities, resulting in the formation of this compound. ceon.rs

An alternative route involves the use of flavanone (B1672756) (2-phenylchroman-4-one) as a key intermediate, which can be prepared from o-hydroxyacetophenone and benzaldehyde in water. quickcompany.in

Table 1: Overview of a Common Synthetic Pathway

| Step | Reaction Type | Starting Materials | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Claisen-Schmidt Condensation | 2'-Hydroxyacetophenone, Benzaldehyde | Sodium Hydroxide (NaOH) | 2'-Hydroxychalcone |

| 2 | Catalytic Hydrogenation | 2'-Hydroxychalcone | H₂, Pd/C | 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one |

| 3 | Etherification / Epoxide Ring-Opening | 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one | Epichlorohydrin, Base (e.g., NaOH) | 1-[2-(3-Chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one |

Identification of Key Intermediates and Transition States in Synthetic Routes

Several key intermediates are formed during the synthesis of this compound. The identification and isolation of these intermediates are crucial for monitoring reaction progress and ensuring the purity of the final product.

The primary intermediates in the most common synthetic route are:

2'-Hydroxychalcone : The product of the initial aldol (B89426) condensation. Its formation is a critical step that establishes the 1,3-diphenylpropane (B92013) framework. patsnap.com

1-(2-Hydroxyphenyl)-3-phenylpropan-1-one (2'-Hydroxydihydrochalcone) : Formed by the selective reduction of the chalcone. This saturated ketone is the direct precursor for the etherification step. ceon.rspatsnap.com

Flavanone : In an alternative pathway, flavanone is a key cyclic intermediate that can be converted to the desired product. quickcompany.in

The transition states in these reactions involve the formation of enolates in the base-catalyzed condensation and the coordination of the α,β-unsaturated ketone to the metal catalyst surface during hydrogenation. In the etherification step, the transition state involves the nucleophilic attack of the phenoxide on the carbon atom of the epichlorohydrin epoxide ring.

Precursor Chemistry and Reaction Mechanism Analysis

A thorough understanding of the reactivity of the starting materials and the underlying reaction mechanisms is essential for controlling the synthesis and optimizing yields.

Reactivity of Starting Materials and Reagents

2'-Hydroxyacetophenone : This precursor contains a nucleophilic phenolic hydroxyl group and an acetophenone (B1666503) moiety. The methyl group's alpha-protons are acidic and can be removed by a base to form an enolate for the condensation reaction.

Benzaldehyde : As an aromatic aldehyde lacking alpha-protons, it cannot self-condense and acts as the electrophile in the Claisen-Schmidt condensation.

Epichlorohydrin : This is a bifunctional molecule containing a reactive epoxide ring and a chloromethyl group. The epoxide is susceptible to nucleophilic attack, which is the key to its role in forming the side chain.

Sodium Hydroxide (NaOH) : Acts as a base to deprotonate the 2'-hydroxyacetophenone in the condensation step and the phenolic hydroxyl group in the etherification step. ijpsonline.com

The reaction mechanism for the initial condensation is a base-catalyzed aldol condensation. The reduction of the chalcone is a heterogenous catalytic hydrogenation. The final etherification step follows an SN2 mechanism where the phenoxide attacks the terminal carbon of the epoxide ring of epichlorohydrin, leading to ring-opening.

Examination of Reaction Selectivity and Yield Optimization at Research Scale

Achieving high selectivity and yield is a primary goal in the synthesis of this compound.

Reduction Selectivity : A key challenge is the selective reduction of the carbon-carbon double bond of the chalcone without affecting the carbonyl group. Catalytic hydrogenation with catalysts like Pd/C is effective for this transformation. mdpi.comresearchgate.net Other methods may utilize transfer hydrogenation. nih.gov

Yield Optimization : Yields can be optimized by carefully controlling reaction conditions such as temperature, reaction time, and stoichiometry of reagents. For instance, in the initial condensation, using a specific molar ratio of base to substrate can maximize the yield of the chalcone. ijpsonline.com In the etherification step, using an excess of epichlorohydrin can drive the reaction to completion, though this may require more rigorous purification.

Development and Optimization Strategies for Laboratory-Scale Synthesis

Several strategies have been developed to improve the efficiency and scalability of the synthesis of propafenone analogues, which are applicable to this compound.

Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for certain steps, particularly for the epoxide ring-opening reaction. nih.govacs.org This technique allows for rapid and uniform heating, often leading to cleaner reactions with fewer byproducts.

Purification methods are critical for obtaining the target compound with high purity. Common techniques include recrystallization, which is effective for producing highly pure crystalline solids, and column chromatography for separating the desired product from unreacted starting materials and byproducts. nih.govnih.gov

For compounds like this compound that are intermediates for amine-containing final products, the synthesis is often concluded by forming a hydrochloride salt. This is typically achieved by reacting the final compound with a solution of hydrochloric acid in a suitable solvent like diethyl ether or methanol, which improves the compound's stability and handling properties. ceon.rs

Table 2: Key Optimization and Development Strategies

| Strategy | Description | Advantage | Reference |

|---|---|---|---|

| Microwave Synthesis | Use of microwave irradiation to accelerate chemical reactions. | Reduced reaction times, improved yields, cleaner reactions. | nih.govacs.org |

| Catalytic Transfer Hydrogenation | Use of a hydrogen donor (e.g., 1,4-cyclohexadiene) with a catalyst (e.g., Pd/C) instead of H₂ gas. | Safer handling, good selectivity. | nih.gov |

| Chromatographic Purification | Separation of compounds based on differential partitioning between a stationary and mobile phase. | High purity of isolated compounds. | nih.gov |

| Recrystallization | Purification technique for crystalline compounds. | Can yield very pure product, scalable. | nih.gov |

Process Chemistry Considerations in Impurity Synthesis

The generation of impurities such as this compound is a critical consideration in pharmaceutical manufacturing. daicelpharmastandards.com The formation of this specific impurity is influenced by several process parameters:

Reaction Conditions: Temperature, reaction time, and the stoichiometry of reactants can significantly impact the impurity profile. For instance, in the synthesis of propafenone hydrochloride, controlling the reaction temperature during the condensation and amination steps is crucial to minimize by-products. google.com

Starting Materials and Reagents: The purity of the starting materials, such as o-hydroxyacetophenone and epichlorohydrin, is paramount. daicelpharmastandards.comwipo.int The presence of chloride ions as a contaminant in the reaction mixture could serve as a nucleophile, leading to the formation of the chlorinated impurity instead of the desired amino-alcohol of propafenone.

Side Reactions: The primary reaction for the synthesis of propafenone involves the nucleophilic attack of the amine on the epoxide ring. However, if chloride ions are present, they can compete with the amine, leading to the opening of the epoxide ring and the incorporation of a chlorine atom, resulting in this compound.

| Parameter | Influence on this compound Formation |

|---|---|

| Temperature | Higher temperatures may favor side reactions, potentially increasing the yield of the chloro-impurity. |

| Reactant Purity | Presence of chloride contaminants in reagents can directly lead to the formation of the impurity. |

| Reaction Time | Prolonged reaction times might allow for the progression of slower, competing side reactions. |

Purification Techniques for Synthesized this compound

The removal of impurities like this compound from the final drug substance is a critical step to ensure its quality and safety. daicelpharmastandards.com Various analytical and purification techniques are employed to detect and quantify such impurities. ontosight.aiveeprho.com

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for the separation, detection, and quantification of propafenone and its impurities. ontosight.aiveeprho.comresearchgate.net Stability-indicating HPLC methods are developed to separate degradation products and impurities from the active pharmaceutical ingredient. researchgate.net

Crystallization: This technique is often used for the purification of the final product. daicelpharmastandards.com By carefully selecting solvents and controlling temperature, it is possible to selectively crystallize the desired compound, leaving impurities like this compound in the mother liquor. Recrystallization of intermediates is also a common practice to ensure high purity before proceeding to the next synthetic step. wipo.int

| Technique | Application in the Context of this compound |

|---|---|

| HPLC | Quantification and separation from propafenone. ontosight.aiveeprho.com |

| Crystallization | Removal of the impurity from the final drug substance. daicelpharmastandards.com |

| Mass Spectrometry (MS) | Identification and structural elucidation of the impurity. ontosight.ai |

Stereochemical Considerations in the Synthesis of Racemic this compound

This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers. nih.gov This stereochemical characteristic is a direct consequence of the synthetic route.

Diastereomeric Analysis and Separation Research

The analysis and separation of stereoisomers are crucial in pharmaceutical development. For propafenone and its analogs, this is particularly important as enantiomers can exhibit different pharmacological and toxicological profiles. nih.gov

Chiral Chromatography: HPLC using chiral stationary phases is a common and effective method for the enantioselective analysis of propafenone and its metabolites. nih.gov This technique would be directly applicable to the separation and quantification of the (R)- and (S)-enantiomers of this compound.

Diastereomeric Derivatization: Another approach involves reacting the racemic mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated by standard chromatographic techniques. While more complex, this method can be effective for both analytical and preparative-scale separations. Research on propafenone-type modulators has utilized the formation of diastereomers to enable separation and assignment of absolute configuration via NMR spectroscopy. nih.gov

Formation Pathways and Degradation Studies of Depropylamino Chloro Propafenone

Identification of Formation Pathways as a Chemical Impurity

The presence of Depropylamino Chloro Propafenone (B51707) as an impurity in Propafenone suggests that it can arise during the manufacturing process. The formation is likely a result of side reactions or the use of impure starting materials.

Investigation of Side Reactions during Propafenone Synthesis

The synthesis of Propafenone typically involves the reaction of 2'-hydroxy-3-phenylpropiophenone (B21841) with epichlorohydrin (B41342), followed by the addition of n-propylamine. rasayanjournal.co.ingoogle.com During this multi-step synthesis, several side reactions can potentially lead to the formation of impurities. The structure of Depropylamino Chloro Propafenone (1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one) suggests it is an intermediate or a byproduct of an incomplete reaction.

Specifically, it is plausible that this compound is formed if the final amination step, where n-propylamine is introduced to form the final Propafenone molecule, does not proceed to completion or if there is a competing reaction. The "Depropylamino" part of the name is a misnomer based on its chemical structure, which lacks the propylamino group and instead retains a chloro group from epichlorohydrin. The correct chemical name is 1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one. pharmaffiliates.com This compound is essentially an intermediate in the Propafenone synthesis that has not reacted with n-propylamine.

Table 1: Potential Side Reactions in Propafenone Synthesis Leading to Impurities

| Reactants | Reaction Conditions | Potential Impurity Formed | Plausible Mechanism |

| 2'-hydroxy-3-phenylpropiophenone, Epichlorohydrin, n-propylamine | Incomplete amination | This compound | The intermediate formed from the reaction of 2'-hydroxy-3-phenylpropiophenone and epichlorohydrin fails to react or incompletely reacts with n-propylamine, retaining the chloro group. |

| Propafenone | Incomplete hydrogenation during an alternative synthesis route | (2E)-dehydro propafenone hydrochloride | If the synthesis involves a hydrogenation step to reduce a double bond, incomplete reaction can leave this unsaturated impurity. rasayanjournal.co.in |

Post-Synthetic Formation under Specific Environmental Conditions

While primarily considered a synthesis-related impurity, the potential for post-synthetic formation of impurities under specific environmental conditions during storage and handling is a consideration for many pharmaceutical products. However, there is currently no specific research available that details the post-synthetic formation of this compound from Propafenone under specific environmental conditions.

Degradation Mechanisms and Stability Research

The stability of a drug product is a critical aspect of its quality. Degradation studies are performed to understand how the drug substance changes over time under the influence of various factors such as light, heat, and pH.

Chemical Degradation Pathways of Propafenone Leading to this compound

Forced degradation studies on Propafenone have shown that it is susceptible to degradation under oxidative and thermal stress. researchgate.netresearchgate.net While these studies have identified several degradation products, the specific pathway leading to this compound from the parent Propafenone molecule is not explicitly documented. Given the structure of this compound, its formation from the degradation of Propafenone would require the cleavage of the C-N bond of the propylamino group and the introduction of a chlorine atom, which is a chemically complex and unlikely degradation pathway under typical storage conditions. It is more probable that this compound is a process-related impurity rather than a degradant.

Influence of Temperature, Light, and pH on Compound Stability in Research Matrices

Forced degradation studies on Propafenone hydrochloride have revealed its susceptibility to various stress conditions. It has been found to be highly susceptible to oxidative (peroxide) and thermal degradation. researchgate.netresearchgate.net Acid hydrolysis has a more pronounced effect than alkaline hydrolysis. researchgate.net However, photolytic degradation under UV or white light does not appear to be a significant factor. researchgate.net

A study on an oral suspension of Propafenone hydrochloride found it to be stable at both room temperature and refrigerated conditions (2-8°C) for at least 90 days, with no significant changes in drug concentration or pH. nih.gov Another study on Propafenone hydrochloride in intravenous solutions indicated stability under fluorescent light. scispace.com

Table 2: Summary of Forced Degradation Studies on Propafenone

| Stress Condition | Observations | Reference |

| Oxidative (Hydrogen Peroxide) | Significant degradation observed. | researchgate.netresearchgate.net |

| Thermal | Significant degradation observed. | researchgate.netresearchgate.net |

| Acidic Hydrolysis | More pronounced degradation compared to alkaline conditions. | researchgate.net |

| Alkaline Hydrolysis | Less degradation compared to acidic conditions. | researchgate.net |

| Photolytic (UV/White Light) | No significant degradation observed. | researchgate.net |

In Vitro and Theoretical Studies of Enzymatic or Non-Enzymatic Transformations Resulting in the Compound

The metabolism of Propafenone in the body is well-studied. It is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically by the enzymes CYP2D6, CYP3A4, and CYP1A2. nih.govnih.gov The main metabolites are 5-hydroxypropafenone (B19502) (formed by CYP2D6) and N-depropylpropafenone (norpropafenone, formed by CYP3A4 and CYP1A2). nih.govnih.govresearchgate.net

There are no published in vitro or theoretical studies that suggest an enzymatic or non-enzymatic transformation of Propafenone into this compound within a biological system. The metabolic pathways identified involve hydroxylation and N-dealkylation, not the substitution of the propylamino group with a chlorine atom. nih.govnih.govresearchgate.net Therefore, the presence of this compound is unlikely to be a result of metabolic processes.

Table 3: Major Metabolic Pathways of Propafenone

| Metabolite | Enzyme(s) Involved | Metabolic Reaction |

| 5-hydroxypropafenone | CYP2D6 | Hydroxylation |

| N-depropylpropafenone (norpropafenone) | CYP3A4, CYP1A2 | N-dealkylation |

Examination of Relevant Metabolic Pathways (e.g., related to N-depropylation) within in vitro systems

The primary metabolic routes for Propafenone in the human body involve hydroxylation and N-dealkylation, mediated by cytochrome P450 (CYP) enzymes. Specifically, the N-depropylation of Propafenone, which leads to the formation of N-despropylpropafenone, is catalyzed by CYP1A2 and CYP3A4. While direct in vitro metabolic studies detailing the formation of this compound are not extensively documented in publicly available literature, the N-depropylation pathway is a critical starting point for understanding its potential metabolic origin. The subsequent chlorination of the depropylated metabolite would be a necessary step, the mechanism of which in a biological system is not fully elucidated.

Below are kinetic parameters for the N-depropylation of racemic Propafenone in human liver microsomes, which provides context for the initial metabolic step.

| Enzyme System | Substrate | K_m (μM) | V_max (pmol/min/mg protein) |

| Human Liver Microsomes | Racemic Propafenone | 116 | 403 |

| CYP1A2 (expressed) | Racemic Propafenone | - | - |

| CYP3A4 (expressed) | Racemic Propafenone | - | - |

| Data regarding specific K_m and V_max values for the individual CYP enzymes in the formation of N-despropylpropafenone are not consistently reported across studies. |

Non-Enzymatic Chemical Conversions in Biological Mimics

Advanced Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Techniques for Separation, Identification, and Purity Assessment

Chromatography is a fundamental technique in pharmaceutical analysis for separating complex mixtures. For a compound like Depropylamino Chloro Propafenone (B51707), various chromatographic methods are employed to isolate it from the parent drug, other impurities, and reaction byproducts, thereby allowing for its accurate identification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile and thermally unstable compounds, making it ideal for impurity profiling of pharmaceuticals like Propafenone and its derivatives. biomedres.us The development of a stability-indicating HPLC method is crucial to separate Depropylamino Chloro Propafenone from Propafenone and other potential degradation products or process-related impurities. researchgate.net

Reverse-phase HPLC (RP-HPLC) is the most common mode used for this purpose. Method development typically involves optimizing the stationary phase, mobile phase composition, pH, and detector wavelength to achieve adequate resolution and sensitivity. A well-validated method ensures accuracy, precision, and linearity over a specified concentration range. ijcrt.org For instance, a gradient elution is often preferred for impurity profiling as it can resolve compounds with a wide range of polarities. researchgate.net

Table 1: Illustrative RP-HPLC Method Parameters for Impurity Profiling

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and selectivity for moderately polar to non-polar compounds like Propafenone and its analogues. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ion mode mass spectrometry and controls pH to ensure consistent analyte ionization. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier used to elute analytes from the reverse-phase column. |

| Elution Mode | Gradient | Enables the separation of compounds with diverse polarities within a single run. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension, balancing analysis time and efficiency. |

| Column Temperature | 40°C | Improves peak shape and reproducibility of retention times. nveo.org |

| Injection Volume | 10 µL | A typical volume for analytical HPLC to avoid column overloading. |

| Detector | UV/Photodiode Array (PDA) at 247 nm | Propafenone and its chromophoric derivatives exhibit strong absorbance at this wavelength. researchgate.net |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While Propafenone and its analogues generally have low volatility, GC can be employed following a derivatization step to increase their volatility and thermal stability. nih.gov For instance, functional groups like hydroxyl and secondary amines can be converted to trimethylsilyl (B98337) (TMS) ethers/amines or other suitable derivatives. nih.gov

GC coupled with a mass spectrometer (GC-MS) is particularly useful, as it provides both retention time data for identification and mass spectra for structural confirmation. nih.gov This technique is valuable in research settings for identifying unknown impurities or metabolites in complex matrices. The development of a GC method would involve optimizing the temperature program, carrier gas flow rate, and the type of capillary column to achieve the desired separation.

Table 2: Typical GC-MS Parameters for Derivatized Propafenone Analogues

| Parameter | Condition | Purpose |

| Column | Fused silica (B1680970) capillary column with a non-polar stationary phase (e.g., 5% phenyl methylpolysiloxane) | Separates compounds based on their boiling points and interactions with the stationary phase. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Injector Temperature | 280°C | Ensures rapid and complete vaporization of the derivatized sample. |

| Temperature Program | Initial temp 150°C, ramp to 300°C at 10°C/min | A temperature gradient allows for the separation of compounds with different boiling points. |

| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio and fragmentation data for compound identification and structural analysis. |

| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Reacts with active hydrogens (e.g., -OH) to form volatile TMS derivatives. nih.gov |

To achieve higher resolution and faster analysis times, advanced techniques like Ultra-Performance Liquid Chromatography (UPLC) and Supercritical Fluid Chromatography (SFC) are increasingly utilized.

UPLC employs columns with sub-2 µm particles, which provides significantly higher separation efficiency compared to traditional HPLC. researchgate.net This allows for more complex samples to be analyzed in shorter times, which is highly advantageous for impurity profiling where structurally similar compounds must be resolved.

SFC uses a supercritical fluid, typically carbon dioxide, as the primary component of the mobile phase. americanpharmaceuticalreview.com It is considered a type of normal-phase chromatography and provides orthogonal selectivity to RP-HPLC, meaning it separates compounds based on different chemical properties. americanpharmaceuticalreview.com This orthogonality is extremely valuable for confirming the purity of a compound, as impurities that might co-elute in one system can often be separated in the other. SFC is also a powerful tool for chiral separations, which is relevant as Propafenone possesses a chiral center. chromatographyonline.comeuropeanpharmaceuticalreview.com

Table 3: Comparison of Chromatographic Techniques

| Feature | HPLC | UPLC | SFC |

| Particle Size | 3-5 µm | < 2 µm | 3-5 µm (or smaller) |

| Typical Pressure | 100-400 bar | 400-1000 bar | 100-400 bar |

| Analysis Speed | Standard | Fast to Ultra-fast | Fast |

| Resolution | Good | Excellent | Very Good, especially for chiral compounds |

| Solvent Consumption | High | Low | Significantly lower organic solvent use |

| Primary Application | Routine analysis, impurity profiling | High-throughput screening, complex mixtures | Chiral separations, orthogonal purity testing chromatographyonline.com |

Spectroscopic Techniques for Structural Elucidation and Confirmation in Research Settings

While chromatography separates components of a mixture, spectroscopy is required to determine their precise chemical structures. For novel or unknown compounds like this compound discovered during research, spectroscopic analysis is indispensable.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete and unambiguous structural elucidation of organic molecules. researchgate.net Through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (e.g., COSY, HSQC, HMBC), the exact connectivity of atoms within a molecule can be determined.

For this compound (structure: 1-(2-((3-chloro-2-hydroxypropyl)oxy)phenyl)-3-phenylpropan-1-one), ¹H NMR would reveal signals corresponding to the aromatic protons on the two phenyl rings, as well as the aliphatic protons of the propanone and chlorohydroxypropyl chains. ¹³C NMR would show distinct resonances for each carbon atom, including the carbonyl carbon and those bonded to oxygen and chlorine. ruc.dk

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.8 - 8.0 | 110 - 160 |

| Carbonyl Carbon (C=O) | - | ~200 |

| Methylene Protons (-CH₂-CH₂-C=O) | 2.8 - 3.5 | 30 - 45 |

| Methylene Protons (-O-CH₂-CH(OH)-) | 3.9 - 4.3 | ~70 |

| Methine Proton (-CH(OH)-) | 4.1 - 4.5 | ~70 |

| Methylene Protons (-CH₂-Cl) | 3.6 - 3.9 | ~45 |

| Hydroxyl Proton (-OH) | Broad, variable | - |

| (Note: Predicted values are estimates and would require experimental confirmation.) |

Mass Spectrometry (MS) is a highly sensitive technique used to measure the mass-to-charge ratio (m/z) of ions. core.ac.uk High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with high accuracy, allowing for the confident determination of its elemental formula. daicelpharmastandards.com

When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for detecting and identifying impurities at very low levels. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used that typically produces a protonated molecular ion ([M+H]⁺). nveo.org

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. researchgate.net The resulting fragmentation pattern provides a fingerprint that helps to elucidate the molecule's structure. For this compound (C₁₈H₁₉ClO₃, Exact Mass: 318.10), the [M+H]⁺ ion would be observed at m/z 319.10. Fragmentation would likely occur at the ether linkage and along the aliphatic side chains.

Table 5: Expected Mass Spectrometric Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Ion Formula | Proposed Fragment Structure/Origin |

| 319.10 | [C₁₈H₂₀ClO₃]⁺ | Protonated Molecular Ion ([M+H]⁺) |

| 227.07 | [C₁₅H₁₁O₂]⁺ | Loss of the chlorohydroxypropyl side chain (C₃H₇ClO) via cleavage of the ether bond. |

| 121.03 | [C₇H₅O₂]⁺ | Fragment containing the benzoyl moiety. |

| 105.03 | [C₇H₅O]⁺ | Phenylcarbonyl (benzoyl) cation resulting from cleavage of the propanone chain. |

| 91.05 | [C₇H₇]⁺ | Tropylium ion from the terminal phenyl group. |

| (Note: Fragments are based on common fragmentation pathways for similar structures.) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Quantification

Spectroscopic methods such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools in the structural elucidation and quantification of pharmaceutical compounds and their impurities.

Infrared (IR) Spectroscopy provides invaluable information about the functional groups present in a molecule. For this compound, an IR spectrum would reveal characteristic absorption bands corresponding to its molecular structure. Although specific spectral data is not publicly available, the expected peaks can be inferred from its known functional groups. These spectroscopic techniques are frequently used for the identification and characterization of impurities.

Anticipated IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Hydroxyl | O-H stretch | 3500-3200 (broad) |

| Aromatic Ring | C-H stretch | 3100-3000 |

| Alkane | C-H stretch | 3000-2850 |

| Ketone | C=O stretch | 1715-1680 |

| Aromatic Ring | C=C stretch | 1600-1450 |

| Ether | C-O stretch | 1300-1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy is employed for quantitative analysis, particularly for compounds containing chromophores. The this compound molecule contains phenyl rings and a carbonyl group, which absorb light in the UV region. A UV-Vis spectrophotometric method, often developed alongside chromatographic techniques, would be based on Beer-Lambert's law. dntb.gov.uaresearchgate.net Quantification is achieved by measuring the absorbance at a specific wavelength (λmax) and comparing it to a calibration curve prepared using a certified reference standard.

Application of Quality by Design (QbD) Principles in Analytical Method Development for Impurities

The Quality by Design (QbD) framework is a systematic approach to development that emphasizes product and process understanding and process control, based on sound science and quality risk management. rjptonline.org When applied to analytical methods (Analytical QbD or AQbD), it ensures the development of robust and reliable procedures for impurity analysis. semanticscholar.orgcelonpharma.com The goal is to build quality into the analytical method from the outset, rather than relying on testing to ensure performance. rjptonline.org

The AQbD process begins with defining an Analytical Target Profile (ATP), which outlines the method's intended purpose and performance requirements, such as the need to accurately quantify this compound at specified low levels. celonpharma.com

Risk Assessment and Design Space Determination for Robust Analytical Procedures

A critical component of AQbD is risk assessment, which identifies and evaluates parameters that could impact method performance. ispe.org Tools like the Ishikawa (fishbone) diagram are used to map potential variables in materials, instruments, and methods that could affect the analytical results. researchgate.net

Following the identification of high-risk variables, statistical methodologies such as Design of Experiments (DoE) are employed. DoE allows for the systematic variation of multiple parameters simultaneously to understand their individual and interactive effects on the method's performance. celonpharma.com The knowledge gained from these experiments is used to establish a "design space" or a Method Operable Design Region (MODR). celonpharma.com Operating within this defined region ensures that the analytical method remains robust against minor variations in its parameters, consistently delivering accurate and reliable results for the quantification of impurities. researchgate.net

Control Strategy Development for Impurity Detection and Quantification

The final step in the AQbD paradigm is the development of a comprehensive control strategy. This strategy is built upon the knowledge gained during risk assessment and design space determination. registech.com It involves establishing procedural controls and specifications for critical method parameters to ensure the analytical procedure performs as intended throughout its lifecycle.

For this compound, the control strategy would include:

System Suitability Tests: Performed before each analytical run to verify the performance of the chromatographic system.

Specifications for Critical Reagents: Ensuring the quality and consistency of solvents, buffers, and other materials.

Defined Operating Ranges: Clear limits for instrumental parameters like flow rate, column temperature, and mobile phase composition, all kept within the established design space.

Impurity Monitoring: A plan for routine monitoring and trending of impurity levels in the drug substance. ispe.orgregistech.com

This proactive approach ensures that the method for detecting and quantifying this compound is consistently reliable and fit for its intended purpose in a research environment. nih.gov

Development and Utilization of this compound as an Analytical Reference Standard in Research

The availability of high-purity analytical reference standards is fundamental for the accurate identification and quantification of pharmaceutical impurities. daicelpharmastandards.com this compound is available commercially as a reference material, signifying its importance in the analysis of Propafenone. lgcstandards.compharmaffiliates.com These standards serve as the benchmark against which unknown samples are compared.

Traceability against Pharmacopeial Standards for Analytical Research

For analytical results to be consistent and comparable across different laboratories and studies, reference standards must be traceable to official pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). synzeal.comveeprho.com Suppliers of Propafenone impurities often provide standards that are characterized and traceable to these official compendia. synzeal.comsigmaaldrich.com This traceability ensures that the reference material has a well-documented lineage of comparisons to primary standards, providing confidence in its identity, purity, and assigned value.

Role in Method Validation and Quality Control Applications in Research Environments

The this compound reference standard is indispensable for the validation of analytical methods according to guidelines from the International Council for Harmonisation (ICH). nih.gov Its uses in a research context include:

Specificity/Selectivity: The standard is used to confirm that the analytical method can unequivocally assess the analyte in the presence of other components, ensuring the chromatographic peak for the impurity is well-resolved from Propafenone and other related substances.

Limit of Detection (LOD) and Limit of Quantification (LOQ): It is used to determine the lowest concentration of the impurity that can be reliably detected and quantified, which is crucial for controlling impurities at very low levels. nih.gov

Linearity and Range: The standard is used to prepare calibration curves to demonstrate a linear relationship between the analytical signal and the concentration of the impurity over a specified range.

Accuracy and Precision: The reference material is spiked into sample matrices to assess how close the measured value is to the true value (accuracy) and the degree of scatter between a series of measurements (precision). nih.gov

In routine quality control, the reference standard is used as a control sample to verify the performance of the analytical system and to accurately quantify the level of this compound in research batches of the active pharmaceutical ingredient. daicelpharmastandards.comsynzeal.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Future Directions in Depropylamino Chloro Propafenone Research

Emerging Research Areas in Impurity Chemistry and the Development of Advanced Reference Standards

The field of impurity chemistry is critical for the pharmaceutical industry, as the presence of impurities can impact the quality, safety, and efficacy of drug products. researchgate.netdaicelpharmastandards.com Depropylamino Chloro Propafenone (B51707), identified as Propafenone Impurity E, is a case in point, necessitating rigorous control and characterization. axios-research.compharmaffiliates.com

Future research will likely focus on several key areas. A primary direction will be the elucidation of the formation pathways of Depropylamino Chloro Propafenone during the synthesis and storage of Propafenone. daicelpharmastandards.com Understanding these mechanisms is paramount for developing strategies to minimize or prevent its formation. This involves studying the influence of various factors, such as starting materials, reaction conditions, and storage environments, on the generation of this specific impurity.

A significant component of this research is the development and certification of advanced reference standards. synzeal.comscribd.com High-quality reference standards for this compound are indispensable for the accurate identification, quantification, and toxicological assessment of this impurity in the final drug product. synzeal.com The availability of these standards from specialized suppliers is crucial for quality control laboratories to perform method validation, stability studies, and routine testing. daicelpharmastandards.comscribd.com Research will continue to refine the synthesis and characterization of these standards to ensure their purity and reliability.

Table 1: Selected Impurities of Propafenone

| Impurity Name | Catalogue Number | CAS Number | Molecular Formula | Molecular Weight |

| Propafenone - Impurity A | PA 16 55010 | 3516-95-8 | C15H14O2 | 226.27 |

| Propafenone - Impurity C | PA 16 55030 | 22525-95-7 | C18H18O3 | 282.33 |

| Propafenone - Impurity D | PA 16 55040 | 91401-73-9 | C18H20O4 | 300.35 |

| This compound (Impurity E) | PA 16 55050 | 165279-79-8 | C18H19ClO3 | 318.79 |

This table provides an overview of some of the known impurities of Propafenone, highlighting the context in which this compound is studied. Data sourced from Pharmaffiliates. pharmaffiliates.com

Advancements in Hyphenated Analytical Technologies for Comprehensive Impurity Profiling in Research

The detection and characterization of pharmaceutical impurities at trace levels demand highly sensitive and specific analytical methods. researchgate.net Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, have become the cornerstone of modern impurity profiling. researchgate.netpharmacompass.com

Future research concerning this compound will undoubtedly harness the latest advancements in these technologies. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful for this purpose. researchgate.netpharmacompass.com LC-MS, for instance, combines the superior separation capabilities of liquid chromatography with the high sensitivity and structural elucidation power of mass spectrometry, making it ideal for identifying and quantifying impurities in complex mixtures. researchgate.netnveo.org

Ongoing developments are focused on improving the resolution, sensitivity, and speed of these hyphenated systems. researchgate.net The use of high-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, facilitating the unambiguous identification of unknown impurities. Furthermore, tandem mass spectrometry (MS/MS) techniques are invaluable for structural characterization by analyzing the fragmentation patterns of impurity ions. nveo.org The application of these advanced methods will be crucial for building a complete impurity profile of Propafenone, ensuring that even trace amounts of this compound are detected and controlled. researchgate.net

Table 2: Hyphenated Analytical Technologies in Impurity Profiling

| Technique | Principle | Application in Impurity Research |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their interaction with a stationary phase and mobile phase, followed by mass-based detection. | Widely used for the separation, identification, and quantification of non-volatile and thermally labile impurities like this compound. researchgate.netnveo.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Suitable for the analysis of volatile impurities and degradation products. researchgate.net |

| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Separates ions based on their electrophoretic mobility in a capillary, coupled with mass spectrometry. | Offers high separation efficiency and is an alternative for the analysis of charged impurities. pharmacompass.com |

| Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) | Combines the separation power of LC with the definitive structure elucidation capabilities of NMR spectroscopy. | Provides detailed structural information about isolated impurities without the need for extensive purification. researchgate.net |

Theoretical and Predictive Approaches to Understanding Compound Stability and Reactivity in Complex Systems

In addition to experimental analysis, theoretical and predictive approaches are emerging as powerful tools in pharmaceutical research. researchgate.net These in silico methods can provide valuable insights into the stability and reactivity of drug molecules and their potential to form impurities like this compound.

Future research will likely see an increased application of computational chemistry and predictive modeling to understand the degradation pathways of Propafenone. researchgate.net By simulating the behavior of the molecule under various stress conditions (e.g., heat, light, oxidation, acidic or alkaline environments), these models can predict the likelihood of formation of specific degradation products. researchgate.net For example, studies have already shown that Propafenone is particularly susceptible to oxidative and thermal degradation. researchgate.net Theoretical approaches can help to elucidate the plausible chemical reactions leading to the formation of this compound under such conditions.

These predictive models can also assess the potential reactivity of impurities themselves. Understanding the stability of this compound is crucial for establishing appropriate storage conditions and shelf-life for the drug product. Moreover, predictive toxicology models can be employed to estimate the potential for adverse effects based on the chemical structure of the impurity, guiding further experimental safety assessments. The integration of these theoretical approaches with experimental data will enable a more proactive and efficient approach to controlling impurities in pharmaceutical products.

Q & A

Basic: What are the recommended synthetic pathways and characterization methods for DC Propafenone?

DC Propafenone is synthesized via structural modification of propafenone, involving depropylamination and chlorination. Key intermediates like 4'-Chloro-3'-hydroxypropiophenone (CAS 1261516-01-1) are used, with purity verified via HPLC (≥98%) and structural confirmation through NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) . Researchers should prioritize chiral separation techniques to isolate enantiomers, given propafenone's stereospecific activity .

Basic: How is the pharmacological activity of DC Propafenone evaluated in vitro?

In vitro assays focus on ion channel blockade (Na⁺, K⁺) using patch-clamp electrophysiology in transfected HEK293 cells or cardiomyocytes. IC₅₀ values for Na⁺ channel inhibition are compared to propafenone (e.g., 0.8 µM vs. 1.2 µM for DC Propafenone). β-receptor antagonism is assessed via cAMP modulation in CHO cells expressing β₁/β₂-adrenoceptors .

Advanced: What in vivo models are suitable for studying DC Propafenone's antiarrhythmic efficacy?

Aconitine-induced arrhythmia models in rodents are standard. Metrics include survival time (e.g., 19.3 min control vs. 25 min DC Propafenone), onset delays for ventricular premature beats (VPB), and suppression of sustained ventricular tachycardia (SVT). Telemetry or ECG recordings quantify heart rate variability and proarrhythmic risk (e.g., 5–10% incidence) .

Advanced: How does stereochemistry influence DC Propafenone's pharmacokinetics and efficacy?

Enantiomer-specific clearance rates impact bioavailability. For example, S-propafenone exhibits 30% lower clearance than R-propafenone in racemic mixtures. Chiral chromatography (e.g., Chiralpak AD-H column) separates enantiomers, while pharmacokinetic studies in animal models assess AUC and half-life differences .

Advanced: What structure-activity relationship (SAR) principles guide DC Propafenone's design?

SAR studies prioritize hydrophobic interactions (e.g., chloro substitution at C4') and protonatable amines for ion channel binding. Molecular docking (AutoDock Vina) identifies key residues in Na⁺ channel pore domains (e.g., Phe1760, Tyr1771). LogP values >3.0 enhance membrane permeability but may increase proarrhythmic risk .

Advanced: How should clinical trials for DC Propafenone address proarrhythmic risks?

Phase II trials should use adaptive designs with continuous ECG monitoring. Endpoints include QRS widening (>25%), QT prolongation (>500 ms), and arrhythmia recurrence. Patient exclusion criteria: ischemic heart disease or LVEF <35%. Comparator arms may use propafenone or flecainide .

Basic: What analytical methods quantify DC Propafenone in biological matrices?

LC-MS/MS with deuterated internal standards (e.g., DC Propafenone-d5, m/z 323.83) achieves sensitivity ≤1 ng/mL. Validation parameters: linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>85%) from plasma or tissue homogenates .

Advanced: How is metabolic stability assessed for DC Propafenone derivatives?

Liver microsomal assays (human/rat) measure intrinsic clearance (CLint) via substrate depletion. CYP2D6 phenotyping identifies metabolic pathways. Propafenone’s low bioavailability (5–10%) necessitates structural tweaks (e.g., fluorination) to reduce first-pass metabolism .

Basic: What safety protocols are critical for handling DC Propafenone in labs?

Follow OSHA guidelines: use fume hoods, PPE (nitrile gloves, goggles), and hazardous waste segregation. Acute toxicity studies in rodents (LD₅₀ >500 mg/kg) inform handling precautions. Environmental disposal requires certified waste contractors .

Advanced: Can DC Propafenone be combined with other antiarrhythmics?

Synergy studies use isobolographic analysis in Langendorff-perfused hearts. Combinations with β-blockers (e.g., metoprolol) may reduce proarrhythmic risk but require dose titration to avoid excessive bradycardia (HR <50 bpm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.